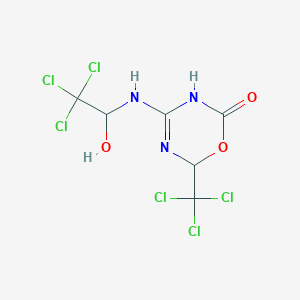
4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one is a synthetic organic compound that belongs to the class of oxadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one typically involves the reaction of trichloromethyl compounds with ethylamino derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives could be explored for their biological activity and therapeutic potential.
Medicine
In medicine, the compound and its derivatives may be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Tri-CL-1-HO-ethylamino)-5,6-2H-(1,3,5)oxadiazin-2-one: A similar compound with slight structural differences.
6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one: Another related compound with variations in the trichloromethyl group.
Uniqueness
The uniqueness of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H5Cl6N3O3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-[(2,2,2-trichloro-1-hydroxyethyl)amino]-2-(trichloromethyl)-2,5-dihydro-1,3,5-oxadiazin-6-one |
InChI |
InChI=1S/C6H5Cl6N3O3/c7-5(8,9)1(16)13-3-14-2(6(10,11)12)18-4(17)15-3/h1-2,16H,(H2,13,14,15,17) |
InChI Key |
LMJMMEKSXFFOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=C(NC(=O)O1)NC(C(Cl)(Cl)Cl)O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


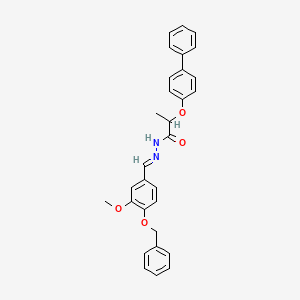
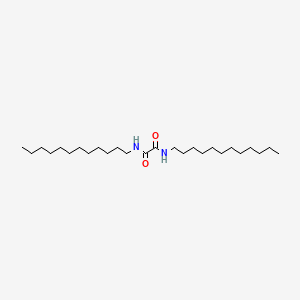
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15080982.png)
![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

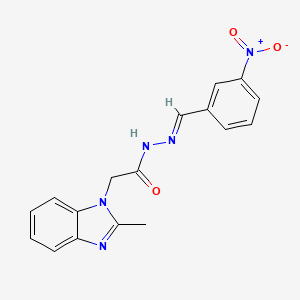
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
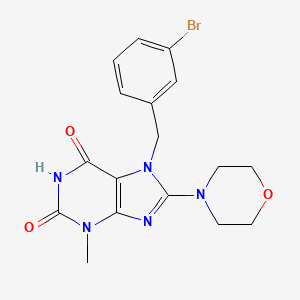
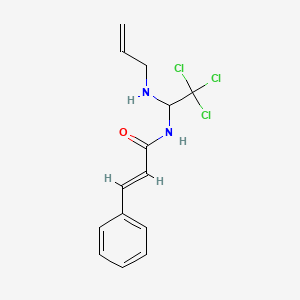
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B15081035.png)
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)
